1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic organic compound with the CAS Number: 1060805-69-7. It has a molecular weight of 200.03 and a molecular formula of C7H6BrNO .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” consists of a pyridine ring attached to an ethanone group at the 4-position, with a bromine atom also attached to the pyridine ring .Physical And Chemical Properties Analysis
“1-(4-Bromopyridin-2-yl)ethanone” is a solid compound. It should be stored in an inert atmosphere at 2-8°C. .Scientific Research Applications
1. Synthesis of Odanacatib Precursor
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is utilized in the chemical synthesis of compounds, specifically as a precursor for Odanacatib, an orally bioavailable inhibitor of Cathepsin K. This synthesis involves a palladium-catalyzed cross-coupling process followed by bioreduction, highlighting its utility in creating enantiomerically pure substances (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
2. Development of Antibacterial Agents
The compound has been used in the synthesis of new cyanopyridine derivatives, which demonstrate notable antimicrobial activity against various bacteria. This suggests its potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).
3. Synthesis of Electron-Rich Ligands
In the field of ligand synthesis, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is used to create highly electron-rich ligands, which are anticipated to have high affinities for metal ions, indicating its potential in catalysis and material science applications (Kleoff et al., 2019).
4. Formation of Pyridylcarbene Intermediate
This compound is also involved in the formation of a pyridylcarbene intermediate through thermal decomposition, demonstrating its role in organic synthesis and reaction mechanism studies (Abarca, Ballesteros, & Blanco, 2006).
5. Synthesis of Super Lewis Basic Terpyridines
It serves as a key component in the synthesis of super Lewis basic tris(dialkylamino)-substituted terpyridines. These compounds have predicted high methyl cation affinities, indicating potential applications in catalysis and material science (Kleoff et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors and washing skin thoroughly after handling .
properties
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJAEBRZUOKHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744478 | |
Record name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone | |
CAS RN |
886364-53-0 | |
Record name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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